(2E)-3-(4-nitrophenyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-NITROPHENYL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-NITROPHENYL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-NITROPHENYL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinoline derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
(2E)-3-(4-NITROPHENYL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-NITROPHENYL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structures and biological activities.
Quinoline derivatives: Compounds with a quinoline ring structure.
Uniqueness
(2E)-3-(4-NITROPHENYL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the quinoline moiety may enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(2,2,4,6-tetramethylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H22N2O3/c1-15-5-11-20-19(13-15)16(2)14-22(3,4)23(20)21(25)12-8-17-6-9-18(10-7-17)24(26)27/h5-14H,1-4H3/b12-8+ |
InChI Key |
AVUUTUCUXOYDFY-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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